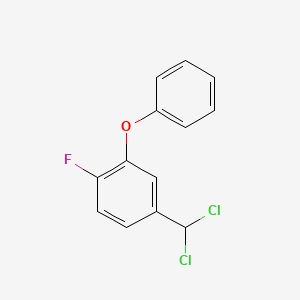
4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a dichloromethyl group, a fluoro group, and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-phenoxybenzaldehyde with dichloromethane in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes often utilize chlorinating agents such as chlorine gas or dichloromethane in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the dichloromethyl group is replaced by other nucleophiles.
Oxidation Reactions: The dichloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene include:
- Dichloromethane
- 4-Chlorobenzotrifluoride
- 2-Chloromethyl-3,4-dimethoxypyridine
Uniqueness
The presence of both dichloromethyl and fluoro groups on the benzene ring enhances its electrophilic and nucleophilic properties, making it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C13H9Cl2FO |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
4-(dichloromethyl)-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C13H9Cl2FO/c14-13(15)9-6-7-11(16)12(8-9)17-10-4-2-1-3-5-10/h1-8,13H |
InChI Key |
NJZKTQSPKJPMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


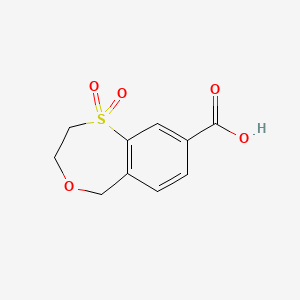
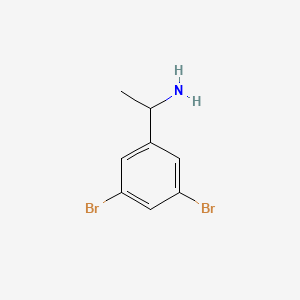
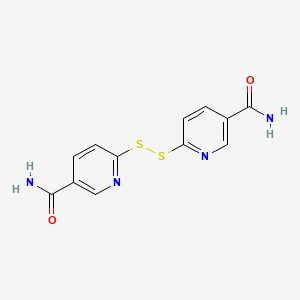
![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)

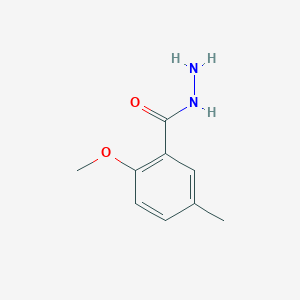
![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)


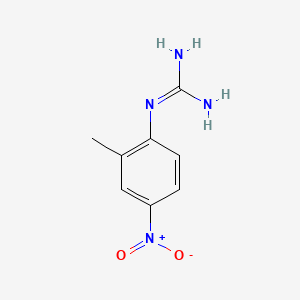
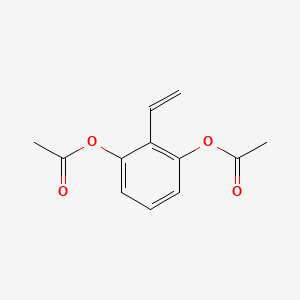


![Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate](/img/structure/B13683149.png)
